molecular formula C12H9N3O B3352247 Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]- CAS No. 443920-37-4

Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]-

Cat. No.: B3352247
CAS No.: 443920-37-4
M. Wt: 211.22 g/mol
InChI Key: YYLHZLOUPLZTDX-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]-: is a chemical compound with a complex structure that includes both a benzonitrile and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]- typically involves the formation of the imidazole ring followed by its attachment to the benzonitrile moiety. One common method involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel and can be conducted under mild to moderate temperatures.

Major Products:

    Oxidation: Oxidized derivatives of the imidazole and benzonitrile moieties.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine: In biological and medical research, this compound is studied for its potential as a pharmacophore in drug design. Its imidazole moiety is known to interact with various biological targets, making it a candidate for developing new therapeutic agents .

Industry: In the industrial sector, this compound may be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • Benzonitrile, 4-[(1H-imidazol-5-yl)carbonyl]-
  • Benzonitrile, 4-[(1-methyl-1H-imidazol-4-yl)carbonyl]-
  • Benzonitrile, 4-[(1-methyl-1H-imidazol-2-yl)carbonyl]-

Uniqueness: Benzonitrile, 4-[(1-methyl-1H-imidazol-5-yl)carbonyl]- is unique due to the specific positioning of the imidazole ring and the methyl group. This configuration can result in distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

4-(3-methylimidazole-4-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-15-8-14-7-11(15)12(16)10-4-2-9(6-13)3-5-10/h2-5,7-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLHZLOUPLZTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592439
Record name 4-(1-Methyl-1H-imidazole-5-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443920-37-4
Record name 4-(1-Methyl-1H-imidazole-5-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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